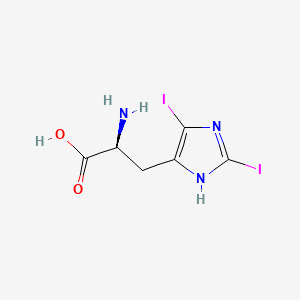

2,5-diiodo-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

6996-16-3 |

|---|---|

Molecular Formula |

C6H7I2N3O2 |

Molecular Weight |

406.95 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H7I2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1 |

InChI Key |

ZMELUTBTYDGWOF-REOHCLBHSA-N |

Isomeric SMILES |

C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N |

Canonical SMILES |

C(C1=C(N=C(N1)I)I)C(C(=O)O)N |

Origin of Product |

United States |

Contextualization Within Halogenated Amino Acid Chemistry

The introduction of halogen atoms into amino acid structures is a well-established strategy for modulating their properties. researchgate.netresearchgate.net Halogenation can significantly alter an amino acid's size, lipophilicity, and electronic character, which in turn influences the structure, function, and stability of peptides and proteins incorporating these analogs. researchgate.net The effects vary depending on the halogen used (fluorine, chlorine, bromine, or iodine), the position of substitution, and the number of halogen atoms introduced.

Iodine, being the largest and least electronegative of the stable halogens, imparts the most significant increase in mass and steric bulk. Its introduction into an amino acid side chain can create new interaction points and has been used to develop heavy-atom derivatives for X-ray crystallography. researchgate.net The iodination of histidine is a known, albeit slower, reaction compared to the iodination of tyrosine. researchgate.net Traditional iodination methods typically yield a mixture of products, including 2-iodohistidine, 2,5-diiodohistidine, and 1,2,5-triiodohistidine. researchgate.net The presence of two bulky iodine atoms in 2,5-diiodo-L-histidine dramatically alters the side chain's profile compared to its non-halogenated parent, L-histidine.

Table 1: Comparison of Physicochemical Properties: L-Histidine vs. Predicted Changes in this compound

| Property | L-Histidine | This compound (Predicted Effects) |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂ | C₆H₇I₂N₃O₂ |

| Molecular Weight | 155.15 g/mol sigmaaldrich.com | 406.95 g/mol |

| Imidazole (B134444) pKₐ | ~6.0 wikipedia.org | Significantly lowered due to the electron-withdrawing effect of two iodine atoms. |

| Lipophilicity (LogP) | Low (hydrophilic) | Significantly increased due to the large, nonpolar iodine atoms. |

| Steric Bulk | Moderate | Substantially increased. |

| Aromaticity | Aromatic imidazole ring. youtube.com | Maintained, but with altered electronic distribution. |

This table presents data for L-histidine and describes the generally accepted effects of di-iodination on these properties.

Significance of Imidazole Ring Modifications in L Histidine Analogs

The imidazole (B134444) side chain of L-histidine is one of the most versatile functional groups in biochemistry. Its pKₐ near physiological pH allows it to act as both a proton donor and acceptor, a critical function in the catalytic mechanisms of numerous enzymes, such as serine proteases and carbonic anhydrases. wikipedia.orgnih.gov It also serves as a key ligand for coordinating metal ions like zinc, copper, and iron in metalloproteins. youtube.comnih.gov

Modification of the imidazole ring, therefore, has profound consequences. The introduction of two iodine atoms at the C2 and C5 positions, as in 2,5-diiodo-L-histidine, fundamentally alters these properties:

Electronic Effects: The electron-withdrawing nature of iodine atoms decreases the basicity of the imidazole nitrogens, lowering the side chain's pKₐ. This change can diminish or abolish the residue's ability to participate in acid-base catalysis at physiological pH.

Steric Hindrance: The bulky iodine atoms can sterically block the imidazole nitrogens from accessing catalytic sites or coordinating with metal ions.

While direct iodination often produces a mix of products, these modifications are valuable in research. For instance, radioactively labeled iodohistidine derivatives can be used to trace metabolic pathways or in radioimmunoassays. researchgate.net However, researchers must be cautious, as excessive exposure to iodine can lead to the degradation and cleavage of the imidazole ring itself. researchgate.net

Table 2: Products of L-Histidine Iodination

| Compound Name | Positions of Iodine Substitution |

|---|---|

| 2-Iodo-L-histidine | C2 |

| 5-Iodo-L-histidine | C5 |

| This compound | C2 and C5 |

This table summarizes the common products resulting from the direct iodination of the L-histidine imidazole ring. researchgate.net

Overview of Research Trajectories for Substituted Amino Acids

Regioselective Iodination Procedures

The introduction of iodine onto the imidazole (B134444) ring of L-histidine is typically achieved through regioselective iodination procedures. The success of these methods hinges on the careful control of reaction conditions and the use of appropriate protecting groups for the amino and carboxyl functionalities of the amino acid.

Electrophilic Iodination Strategies for Imidazole Ring Functionalization

Electrophilic iodination is the primary method for the functionalization of the imidazole ring of histidine. mdpi.com This reaction involves the attack of an electrophilic iodine species on the electron-rich imidazole ring. The positions most susceptible to electrophilic attack on the histidine imidazole ring are the C-2 and C-5 carbons. mdpi.com

A common and effective reagent for this transformation is N-iodosuccinimide (NIS). mdpi.comorganic-chemistry.org The reaction is typically carried out on a protected L-histidine derivative, such as the N-α-Boc protected methyl ester (Boc-His-OMe), in an inert solvent under dark conditions to prevent radical side reactions. mdpi.com The use of NIS allows for the direct introduction of iodine onto the imidazole ring. mdpi.comorganic-chemistry.org Depending on the stoichiometry of the reagents and the reaction conditions, this can yield a mixture of mono- and di-iodinated products. mdpi.com

Controlled Diiodination Approaches

Achieving selective di-iodination to synthesize this compound requires careful control over the reaction parameters. The formation of the di-iodinated product over the mono-iodinated species is favored by adjusting the stoichiometry of the iodinating agent.

In a typical procedure, fully protected L-histidine, such as N-α-tert-butoxycarbonyl-L-histidine methyl ester, is treated with an excess of N-iodosuccinimide in an anhydrous solvent like acetonitrile (B52724) (CH3CN). researchgate.net This process leads to the formation of N-α-tert-butoxycarbonyl-His(2,5-diiodo)-OMe. researchgate.net The reaction yields both the C-2,5-diiodo and C-5-iodo products, which can then be separated using chromatographic techniques like silica (B1680970) gel column chromatography. mdpi.com While the simultaneous formation of both products is common, the targeted synthesis of the di-iodinated compound can be optimized by manipulating the molar equivalents of NIS and the reaction time.

Post-Synthesis Derivatization and Further Functionalization

The iodine atoms in this compound serve as valuable handles for a variety of post-synthetic modifications. These modifications, primarily through cross-coupling reactions, allow for the introduction of a wide range of functional groups, significantly expanding the chemical diversity of histidine-containing molecules.

Cross-Coupling Reactions for Additional Imidazole Substitutions

The carbon-iodine bonds at the C-2 and C-5 positions are amenable to several types of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. mdpi.comorganic-chemistry.org This reaction has been successfully applied to this compound derivatives to synthesize novel 2,5-dialkynyl-L-histidines. researchgate.net

In a representative example, fully protected N-α-tert-butoxycarbonyl-His(2,5-diiodo)-OMe is reacted with various terminal alkynes in the presence of a palladium catalyst (e.g., Pd(TFA)2), a copper(I) co-catalyst (CuI), and a phosphine (B1218219) ligand (e.g., PPh3) in a suitable solvent like DMF with a base (e.g., Et3N). researchgate.net These reactions are often accelerated using microwave irradiation. researchgate.net This methodology provides access to a range of 2,5-dialkynyl-L-histidines in good to excellent yields and has been shown to proceed without racemization. researchgate.net

Table 1: Synthesis of 2,5-Dialkynyl-L-histidines via Sonogashira Coupling Reaction Conditions: N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-diiodo)-OMe (1 equiv.), terminal alkyne (3 equiv.), CuI (2 equiv.), Pd(TFA)2 (20 mol%), PPh3 (40 mol%), Et3N (4 equiv.), DMF, 100 °C, 60 min, under microwave irradiation. researchgate.net

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di(phenylethynyl))-OMe | 81 |

| 2 | 4-Methoxyphenylacetylene | N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di((4-methoxyphenyl)ethynyl))-OMe | 75 |

| 3 | 4-Fluorophenylacetylene | N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di((4-fluorophenyl)ethynyl))-OMe | 72 |

| 4 | 3-Ethynylthiophene | N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di(thien-3-ylethynyl))-OMe | 68 |

While direct C-H arylation of this compound at one of the C-I positions to form a C-Aryl bond while retaining the other iodide is not extensively documented in the provided search results, the principles of C-H activation and arylation on the histidine core are well-established. Generally, direct C-H arylation methods on the imidazole ring of histidine often target the C-2 or C-5 positions. For instance, a regiospecific direct C-2 arylation of protected L-histidine has been developed using arylboronic acids under free-radical conditions. This suggests that the C-H bonds of the imidazole ring can be selectively functionalized.

In the context of post-synthesis modification of a di-iodinated species, it is more common to utilize the existing carbon-iodine bonds for cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce aryl groups. However, the development of C-H arylation methods that are compatible with the presence of iodo-substituents could offer alternative synthetic routes. Such a transformation would likely require careful selection of catalysts and reaction conditions to favor arylation at a specific C-H bond over reaction at the C-I bonds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-iodosuccinimide |

| N-α-Boc-L-histidine methyl ester (Boc-His-OMe) |

| N-α-tert-butoxycarbonyl-His(2,5-diiodo)-OMe |

| N-α-tert-butoxycarbonyl-His(5-iodo)-OMe |

| 2,5-dialkynyl-L-histidines |

| Palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) |

| Copper(I) iodide (CuI) |

| Triphenylphosphine (PPh3) |

| Dimethylformamide (DMF) |

| Triethylamine (Et3N) |

| Phenylacetylene |

| 4-Methoxyphenylacetylene |

| 4-Fluorophenylacetylene |

| 3-Ethynylthiophene |

| Propargyl alcohol |

| N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di(phenylethynyl))-OMe |

| N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di((4-methoxyphenyl)ethynyl))-OMe |

| N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di((4-fluorophenyl)ethynyl))-OMe |

| N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di(thien-3-ylethynyl))-OMe |

| N-α-tert-butoxycarbonyl-1-benzyl-His(2,5-di(3-hydroxyprop-1-yn-1-yl))-OMe |

| 2-Aryl-L-histidines |

Protecting Group Chemistry in Multi-Step Syntheses

In the multi-step synthesis of this compound and its derivatives, protecting groups are essential to prevent unwanted side reactions and ensure regioselectivity. iris-biotech.dethieme-connect.de The primary sites requiring temporary masking are the α-amino group and the α-carboxyl group of the histidine backbone. thieme-connect.de The choice of protecting groups is critical and must allow for selective removal without affecting the newly installed iodo-substituents or the stereochemical integrity of the amino acid. thieme-connect.de

A common strategy involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the α-carboxyl group as a methyl ester. researchgate.net For instance, the synthesis can start from N-α-tert-butoxycarbonyl-L-histidine methyl ester. researchgate.net This protection scheme allows the subsequent electrophilic iodination of the imidazole ring. The iodinating agent, such as N-iodosuccinimide (NIS), can then react selectively at the C2 and C5 positions of the imidazole ring. researchgate.net

In more complex syntheses, such as those in solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is required. iris-biotech.de This means that different protecting groups can be removed under distinct chemical conditions, allowing for sequential modifications. iris-biotech.de The most prevalent orthogonal combination is the use of a base-labile Fluorenyl-methoxy-carbonyl (Fmoc) group for the α-amino protection and an acid-labile group like tert-butyl (tBu) for side-chain functionalities. iris-biotech.de After synthesis, the permanent protecting groups are typically removed using strong acids like trifluoroacetic acid (TFA). iris-biotech.denih.gov

Table 1: Protecting Groups in L-Histidine Derivative Synthesis This table summarizes common protecting groups, their target functional groups, and typical cleavage conditions.

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Strong acid (e.g., Trifluoroacetic Acid - TFA) nih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) iris-biotech.de |

| Triphenylmethyl | Trityl (Trt) | Imidazole Nitrogen | Acid (e.g., TFA) nih.gov |

| Methyl Ester | -OMe | α-Carboxyl | Saponification (e.g., NaOH) nih.gov |

Genetic Incorporation and Bio-orthogonal Synthesis Strategies

The site-specific incorporation of unnatural amino acids (UAAs) like this compound into proteins within living organisms is a powerful tool for protein engineering and functional studies. nih.gov This is achieved through the expansion of the genetic code, which relies on the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govnih.gov This engineered pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing it to uniquely recognize the UAA and assign it to a specific codon, typically a nonsense or "stop" codon like the amber codon (UAG). nih.govnih.gov

While a wide array of UAAs have been successfully incorporated using this technology, the genetic encoding of this compound has been explored, though its efficiency can be dependent on the specific engineered synthetase used. acs.org The strategy provides a pathway for introducing this specifically modified histidine analog into a target protein in vivo, enabling novel biochemical and biophysical investigations. nih.gov

Engineering of Aminoacyl-tRNA Synthetases for Unnatural Amino Acid Incorporation

Central to genetic code expansion is the aminoacyl-tRNA synthetase (aaRS), the enzyme responsible for charging a tRNA with its specific amino acid. embopress.org To incorporate a UAA, an aaRS must be engineered to recognize the UAA instead of any of the 20 canonical amino acids. nih.gov This is typically achieved through directed evolution, employing rounds of positive and negative selection. nih.gov

Researchers have successfully evolved the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair, which is orthogonal in both E. coli and mammalian cells, to incorporate a variety of histidine analogues. nih.govnih.govacs.org In this process, a library of PylRS mutants is generated and subjected to positive selection in the presence of the target UAA, where survival depends on the successful incorporation of the UAA at a nonsense codon in an essential gene. This is followed by negative selection in the absence of the UAA to eliminate mutants that recognize canonical amino acids. nih.gov This approach has yielded polyspecific synthetase mutants capable of incorporating several histidine derivatives, such as 3-methyl-histidine and 3-pyridyl-alanine, in response to an amber stop codon. nih.govacs.org

Table 2: Examples of Histidine Analogues Incorporated via Engineered PylRS This table lists various histidine analogues that have been successfully incorporated into proteins using engineered pyrrolysyl-tRNA synthetase/tRNA pairs.

| Histidine Analogue | Organism | Reference |

|---|---|---|

| 3-Methyl-histidine | E. coli & Mammalian Cells | acs.org, nih.gov, nih.gov |

| 3-Pyridyl-alanine | E. coli & Mammalian Cells | acs.org, nih.gov, nih.gov |

| 2-Furyl-alanine | E. coli & Mammalian Cells | acs.org, nih.gov, nih.gov |

| 3-(2-Thienyl)-alanine | E. coli & Mammalian Cells | nih.gov, nih.gov |

Cell-Free Protein Synthesis with Modified Histidine Analogs

Cell-free protein synthesis (CFPS) offers a powerful and flexible in vitro platform for producing proteins containing UAAs, including modified histidine analogs. nih.gov CFPS systems, typically based on extracts from E. coli or Chinese Hamster Ovary (CHO) cells, contain all the necessary machinery for transcription and translation. protocols.iofrontiersin.org Their "open" nature is a key advantage, as it allows for the direct addition and manipulation of reaction components. nih.gov

There are two primary strategies for incorporating a UAA like this compound in a CFPS system. The first involves adding the engineered orthogonal aaRS/tRNA pair and the UAA directly to the reaction mixture. protocols.io The second method bypasses the need for an engineered synthetase in the reaction by using a pre-charged tRNA, where the this compound is chemically ligated to its corresponding tRNA in vitro before being added to the CFPS system. protocols.io

The flexibility of CFPS allows for rapid prototyping and optimization of UAA incorporation. nih.gov Reaction conditions, such as energy sources and concentrations of components, can be fine-tuned to maximize the yield of the modified protein, making CFPS an efficient tool for producing proteins with novel functionalities. jmb.or.krmdpi.com

Metal Ion Chelation Properties of this compound

The ability of histidine to coordinate with metal ions is fundamental to the function of many metalloproteins. wikipedia.org The introduction of iodine atoms at the 2 and 5 positions of the imidazole ring significantly alters these chelation properties.

Investigation of Coordination Modes with Transition Metals

L-histidine typically acts as a versatile tridentate ligand, coordinating with transition metal ions such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺) through its α-amino group, carboxylate group, and one of the imidazole nitrogen atoms (Nτ or Nπ). wikipedia.orgnih.gov This coordination can lead to the formation of stable octahedral or square planar complexes. nih.govlibretexts.org

For this compound, the fundamental coordination sites are expected to remain the same. Quantum chemical calculations on unmodified histidine have shown its capability to form stable complexes with various divalent transition metals, including Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. nih.gov Histidine can act as a bidentate or tridentate ligand, and in dimeric model complexes, it can facilitate an octahedral coordination geometry. nih.gov The specific geometry and stability of these complexes are influenced by the metal ion and the surrounding environment. nih.gov

| Transition Metal Ion | Expected Coordination Geometry | Potential Ligating Atoms | Notes |

|---|---|---|---|

| Cu(II) | Distorted Octahedral / Square Planar | -NH₂, -COO⁻, Imidazole N | Copper complexes with histidine are well-studied; halogenation may alter stability. nih.govnih.gov |

| Zn(II) | Tetrahedral / Octahedral | -NH₂, -COO⁻, Imidazole N | Zinc often forms tetrahedral complexes but can be octahedral. libretexts.orgresearchgate.net The bulky iodine atoms could favor lower coordination numbers. |

| Ni(II) | Octahedral | -NH₂, -COO⁻, Imidazole N | Nickel(II) strongly favors octahedral geometry with histidine-type ligands. nih.govnih.gov |

| Co(II) | Octahedral | -NH₂, -COO⁻, Imidazole N | Can form stable octahedral complexes, though sometimes distorted. nih.gov |

Influence of Imidazole Halogenation on Metal-Binding Affinity

The halogenation of the imidazole ring is predicted to have two primary competing effects on metal-binding affinity:

Halogen Bonding : The iodine atoms on the ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. researchgate.net Research on other halogenated molecules has demonstrated that they can form a halogen bond with histidine residues in proteins, with a notable strength of approximately -2.9 kcal/mol in the case of a chlorinated compound. researchgate.net It is plausible that the iodine atoms of this compound could form similar halogen bonds with other ligands in the metal's coordination sphere or with amino acid residues in a protein's metal-binding site, which could, in turn, stabilize the complex.

Therefore, the net effect on metal-binding affinity will depend on the balance between the destabilizing electronic effect and the potentially stabilizing effect of halogen bonding. The specific metal ion and the geometry of the binding pocket would be critical in determining which effect predominates.

Interactions with Biomolecules and Macromolecular Assemblies

The unique structural and electronic properties of this compound make it a valuable tool for studying and modulating interactions with peptides, proteins, and nucleic acids.

Integration into Peptide and Protein Structures for Conformational Studies

The incorporation of modified amino acids is a powerful strategy for probing peptide and protein structure and function. mdpi.comacs.org this compound offers several advantages as a molecular probe:

Heavy-Atom Phasing : The two heavy iodine atoms can be used for phasing in X-ray crystallography to solve the three-dimensional structures of proteins and peptides.

Steric Probing : The bulky iodine atoms provide significant steric hindrance. Incorporating this amino acid can help map the steric constraints of a binding pocket or an enzyme's active site. Studies on diiodo-tyrosine, another halogenated amino acid, have shown that the bulky iodine substituents can lock a transporter protein into a specific conformation. researchgate.net

Conformational Restriction : The steric bulk and altered electronic properties can constrain the conformational freedom (specifically the χ-space) of the amino acid side chain, which can stabilize specific secondary structures like β-turns or helices in peptides. mdpi.comrsc.org This is crucial for designing peptidomimetics with enhanced stability and receptor affinity.

| Application Area | Underlying Principle | Research Goal |

|---|---|---|

| X-Ray Crystallography | Heavy atom content of iodine facilitates electron density mapping. | Solving protein 3D structures. |

| Conformational Analysis | Steric bulk and altered pKa restrict side-chain rotation and stabilize secondary structures. mdpi.com | Designing peptides with fixed conformations for improved biological activity. rsc.org |

| Enzyme Active Site Probing | Bulky side chain explores steric limits of binding pockets. | Mapping receptor-ligand interactions and guiding drug design. |

| pH-Dependent Studies | Altered pKa of the imidazole ring changes protonation state at different pH values. nih.gov | Investigating the role of histidine protonation in protein function and stability. |

Modulation of Deoxyribozyme Activity and Nucleic Acid Interactions

Deoxyribozymes, or DNAzymes, are DNA oligonucleotides with catalytic activity. wikipedia.org The function of certain deoxyribozymes is dependent on or modulated by specific small molecules, including L-histidine. nih.gov For example, the L-histidine-dependent deoxyribozyme HD3 requires L-histidine for both its structural formation and its RNA cleavage activity. nih.gov The binding constant for L-histidine in this system is approximately 1.0–2.0 × 10³ M⁻¹. nih.gov

The interaction between histidine and nucleic acids is often mediated by the imidazole ring, which can form hydrogen bonds and participate in electrostatic interactions. nih.govnih.gov The introduction of two iodine atoms in this compound is expected to modulate these interactions significantly:

Steric Hindrance : The large iodine atoms may physically block the binding of the molecule to the histidine-binding pocket of a deoxyribozyme, acting as a competitive inhibitor.

Altered Binding Affinity : The modified electronic properties of the imidazole ring would alter the hydrogen bonding and electrostatic interactions with the nucleic acid backbone or bases, thereby changing the binding affinity and the modulatory effect on the deoxyribozyme's activity.

New Interaction Modes : The potential for halogen bonding could introduce novel interactions with the deoxyribozyme or its RNA substrate, potentially leading to an unforeseen modulation of its catalytic function—either enhancement or inhibition.

While direct studies are lacking, the established role of L-histidine in nucleic acid machinery suggests that this compound could serve as a powerful chemical tool to probe and manipulate the function of histidine-responsive nucleic acid systems. nih.gov

Biochemical and Biological Research Applications of 2,5 Diiodo L Histidine

Probes for Enzymatic Mechanism Elucidation

The precise roles of individual amino acid residues within an enzyme's active site are fundamental to understanding its catalytic mechanism. Histidine is frequently found in active sites where it functions as a general acid-base catalyst, a nucleophile, or a ligand for binding metal cofactors. nih.govnih.govacs.org Modifying this crucial residue through iodination provides a means to systematically perturb and study these functions.

The incorporation of unnatural amino acids (UAAs) into proteins is a sophisticated strategy for creating designer enzymes or probing their function. researchgate.netnwo.nleuropa.eu This technique allows for the introduction of novel chemical functionalities, spectroscopic probes, or altered steric and electronic properties directly into an enzyme's catalytic center. acs.org The use of UAAs can help elucidate the roles of specific residues in catalysis and electron transfer processes. rsc.org

2,5-diiodo-L-histidine has been explored as a potential UAA for genetic incorporation. In one study, researchers attempted to incorporate a variety of histidine analogues, including 2,5-diiodo-histidine, into proteins in E. coli using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. acs.org While other analogues were successfully incorporated, this specific di-iodinated version was not, highlighting the challenges that the size and chemical nature of the iodine substitutions pose to the fidelity of the translational machinery. acs.org

Despite the difficulty in direct genetic incorporation, the study of naturally occurring iodoproteins has confirmed the presence of diiodohistidine (DIH), suggesting that biological systems are capable of producing and utilizing this modified amino acid. science.gov The identification of DIH in rat and human thyroid iodoproteins underscores its potential biological relevance and motivates further research into its function within these native enzymatic contexts. science.govrsc.org

| Unnatural Amino Acid Application | Purpose | Example/Concept | Reference |

|---|---|---|---|

| Enzyme Mechanism Elucidation | Introduce new spectroscopic probes or alter functional groups to study enzyme mechanisms. | Replacing a canonical amino acid with a heavy-atom analogue to aid in X-ray crystallography. | acs.org |

| Designer Enzyme Creation | Incorporate UAAs with unique catalytic side chains to create enzymes for new-to-nature reactions. | Using p-aminophenylalanine as a catalytic residue for Friedel-Crafts alkylation. | researchgate.netnwo.nl |

| Probing Radical Enzymes | Use UAAs to precisely control pKa and reduction potentials or to probe radical locations. | Tailoring radical enzymes to create more powerful catalysts. | rsc.org |

| Histidine Analogue Incorporation | Test the ability of engineered tRNA synthetases to incorporate modified histidines. | Attempted incorporation of 2,5-diiodo-histidine using an evolved PylRS/tRNA pair. | acs.org |

Catalytic triads, such as the classic Ser-His-Asp motif found in many hydrolases, are charge-relay networks where the precise orientation and pKa of each residue are critical for function. wikipedia.org The imidazole (B134444) side chain of histidine, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, a key feature for its role as a general base in catalysis. nih.govnih.gov The introduction of two large, electron-withdrawing iodine atoms in this compound would drastically alter the pKa and steric profile of the imidazole ring. This modification would almost certainly disrupt the delicate charge-relay system of a catalytic triad, leading to a significant reduction or complete loss of enzyme activity. nih.govwikipedia.org

Histidine residues are also essential for coordinating metal cofactors (e.g., zinc, iron, copper) in metalloenzymes. plos.orgsemanticscholar.org The imidazole nitrogen atoms serve as ligands, positioning the metal ion correctly for its structural or catalytic role. nih.govsemanticscholar.org The steric bulk and altered electronic distribution caused by di-iodination would likely interfere with this coordination, potentially preventing cofactor binding or altering the redox potential of the metal center. oup.com Studies on haloalkane dehalogenases, for example, show how subtle changes in the active site can profoundly affect ligand binding and catalysis. science.gov Therefore, substituting a key histidine with this compound would be a powerful, albeit likely disruptive, method to probe the importance of metal cofactor binding in an enzyme's mechanism.

Development of Bioactive Peptides and Peptidomimetics

Bioactive peptides are short protein fragments that can exert specific physiological effects, making them attractive candidates for drug development. frontiersin.org However, natural peptides often suffer from poor stability and low bioavailability. The incorporation of modified amino acids like this compound is a key strategy to overcome these limitations. researchgate.netresearchgate.net

A primary goal in designing peptidomimetics is to enhance properties like target selectivity, potency, and metabolic stability. researchgate.netresearchgate.net The modification of histidine residues is a rational approach to achieving these goals. researchgate.net Introducing iodine atoms onto the histidine ring, as in this compound, significantly increases the lipophilicity of the residue. This change can enhance the peptide's ability to cross cell membranes and improve its interaction with hydrophobic pockets in target proteins. researchgate.netnih.gov

Research has demonstrated this principle in action. For instance, dipeptides containing C-5 iodinated histidine derivatives were synthesized and shown to possess potent antifungal activity against Cryptococcus neoformans. nih.gov The design involved modulating the electronic properties of the imidazole ring to enhance antimicrobial activity, showcasing a clear strategy for improving bioactivity. nih.gov The use of halogenated histidines is considered a vital tool in the development of potent and proteolytically stable bioactive peptides. researchgate.netresearchgate.net

| Peptide Modification Strategy | Design Principle | Observed Outcome | Reference |

|---|---|---|---|

| Histidine Iodination | Increase lipophilicity and modulate electronic properties to enhance membrane interaction and target binding. | Dipeptides with C-5 iodinated histidine showed potent anticryptococcal activity. | nih.gov |

| Histidine Arylation | Introduce aryl groups to increase potency and selectivity. | C-2 arylated histidine tripeptides exhibited high antifungal potency, exceeding that of Amphotericin B. | researchgate.net |

| General Histidine Modification | Modify the imidazole ring to create scaffolds with enhanced drug-likeness and proteolytic stability. | Development of potent, target-selective, and stable bioactive peptides and peptidomimetics. | researchgate.netresearchgate.netresearchgate.net |

| Substitution with D-Amino Acids | Increase resistance to proteolytic degradation. | Partial D-amino acid substitution improved peptide stability in serum. | nih.gov |

The secondary structure of a peptide (e.g., α-helix, β-sheet) is critical for its biological function. msu.edu The incorporation of modified amino acids can significantly influence peptide conformation and stability. nih.gov Introducing bulky iodine atoms, as in this compound, imposes steric constraints that can force the peptide backbone into a specific conformation or disrupt existing secondary structures. mdpi.com This conformational rigidity can be advantageous, as it can lock the peptide into its bioactive shape, potentially increasing its binding affinity for a target receptor. mdpi.com

Furthermore, modifications that alter a peptide's structure can enhance its stability against degradation by proteases. nih.govmdpi.com Proteolytic enzymes often recognize specific amino acid sequences and conformations. By introducing a bulky, unnatural residue like this compound, the peptide may no longer be a suitable substrate for these enzymes. nih.gov For example, studies have shown that substituting L-amino acids with their D-enantiomers can greatly improve stability in serum by making the peptide resistant to proteolysis. nih.gov Similarly, the steric hindrance and altered chemical nature of diiodo-histidine would likely contribute to increased metabolic stability, a desirable trait for any peptide-based drug candidate. mdpi.com

Research in Nanotechnology and Polymer Chemistry

The utility of modified histidines, including this compound, extends beyond biochemistry into materials science. researchgate.netresearchgate.netresearchgate.net The unique chemical properties of the imidazole ring, combined with the reactivity of the iodo-substituents, make it a versatile building block for creating functional nanomaterials and polymers.

In nanotechnology, L-histidine itself has been used as a reducing and capping agent for the synthesis of silver nanoparticles, demonstrating the role of the amino acid in controlling particle size and stability. nih.gov The presence of iodine atoms in this compound offers additional functionality. The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing the modified histidine to be used as a linker for assembling complex nanostructures or for functionalizing surfaces, such as in self-assembled monolayers. researchgate.netscispace.com

In polymer chemistry, histidine-functionalized polymers have been synthesized to create materials that are responsive to environmental stimuli like temperature and pH. rsc.org The imidazole ring of histidine provides pH-responsiveness, while the amino acid backbone can be integrated into polymer chains. This compound could be used as a functional monomer in polymerization reactions. The resulting polymer would not only possess the inherent properties of histidine but would also have reactive iodine sites available for post-polymerization modification, enabling the attachment of other molecules and the creation of advanced, multi-functional materials. researchgate.netrsc.org

Functionalization of Materials with Modified Histidine Moieties

The presence of two iodine atoms on the imidazole ring of this compound offers reactive sites for the covalent attachment of this modified amino acid to various material surfaces. This functionalization can impart new biological or chemical properties to the material. The carbon-iodine bonds can participate in a range of cross-coupling reactions, allowing for the stable immobilization of the histidine moiety.

Research has demonstrated the utility of di-iodinated histidine derivatives as versatile intermediates. For instance, fully protected this compound can undergo palladium-copper co-catalyzed cross-coupling reactions with terminal alkynes. mdpi.com This process yields 2,5-dialkynyl-L-histidines, showcasing the accessibility of the di-iodinated positions for further chemical modification. mdpi.com Such reactions open up possibilities for tethering these functionalized histidine residues to surfaces that have been pre-activated with suitable reaction partners.

The modification of material surfaces with histidine and its analogues is a strategy employed to enhance biocompatibility and introduce specific functionalities. For example, the immobilization of histidine-tagged proteins on electrode surfaces is a well-established technique in the development of biosensors and biocatalytic systems. researchgate.netresearchgate.net While these applications often utilize polyhistidine tags, the principles of surface binding via the imidazole nitrogen are relevant. In the case of this compound, the iodine atoms provide additional handles for covalent attachment, potentially leading to more robust and oriented immobilization.

The potential applications for materials functionalized with this compound or its derivatives are diverse and could include:

Development of novel biosensors: The imidazole ring of histidine is known to chelate metal ions, and its immobilization on a sensor surface could be exploited for the detection of heavy metals.

Creation of antimicrobial surfaces: Peptides containing modified histidine residues have shown antimicrobial activity. mdpi.com Covalently attaching such moieties to surfaces could prevent biofilm formation.

Improving biocompatibility of implants: Surface modification of medical implants with amino acids can enhance their integration with surrounding tissues. mdpi.com

Table 1: Reactivity of this compound in Cross-Coupling Reactions

| Reactant | Catalyst System | Product | Application of Product |

| Terminal Alkynes | Palladium-Copper Co-catalysis | 2,5-Dialkynyl-L-histidines | Synthesis of bioactive peptides |

Histidine Analogues in Polymeric Scaffolds

Polymeric scaffolds are crucial in tissue engineering, providing a temporary three-dimensional structure that supports cell growth and tissue regeneration. nih.govrsc.org The incorporation of amino acids and their derivatives into these scaffolds can significantly enhance their biological performance. This compound, as a di-functional molecule, has the potential to act as a cross-linking agent in the fabrication of hydrogels and other polymeric scaffolds. The two iodine atoms can react with appropriate functional groups on polymer chains, leading to the formation of a stable, three-dimensional network.

While direct studies on the use of this compound as a cross-linker are not extensively documented, the broader field of histidine-containing polymers provides a strong indication of its potential utility. The incorporation of histidine moieties into polymeric scaffolds can impart several desirable properties:

pH-Responsiveness: The imidazole side chain of histidine has a pKa in the physiological range, making polymers containing this residue sensitive to changes in pH. researchgate.net This property can be exploited for the controlled release of drugs or to create "smart" biomaterials that respond to their environment.

Metal Ion Chelation: The ability of the imidazole ring to coordinate with metal ions can be used to create scaffolds that can sequester or deliver metal ions, which can be important for certain biological processes or for the development of responsive materials. nih.gov

Enhanced Biocompatibility: The presence of natural amino acid residues within a synthetic polymer scaffold can improve its biocompatibility and support cell adhesion and proliferation. rsc.org

For example, hypercrosslinked ionic polymers have been constructed using histidine as a building block, resulting in materials with efficient CO2 capture and conversion capabilities. mdpi.comresearchgate.net Furthermore, the synthesis of poly(L-histidine) has been achieved, and its conformational changes in response to pH and temperature have been studied, highlighting its potential in creating stimuli-responsive materials. rsc.org

The general strategy for creating such functional polymers often involves the polymerization of a monomer containing the desired functional group or the post-polymerization modification of a pre-existing polymer. rsc.org In this context, this compound could be utilized either by first converting it into a polymerizable monomer or by using it to cross-link pre-formed polymer chains.

Table 2: Properties Imparted by Histidine Analogues to Polymeric Scaffolds

| Property | Mechanism | Potential Application |

| pH-Responsiveness | Protonation/deprotonation of the imidazole ring | Controlled drug delivery, smart biomaterials |

| Metal Ion Chelation | Coordination of metal ions by the imidazole ring | Biosensors, responsive materials, enzyme mimics |

| Biocompatibility | Mimicking natural protein structures | Tissue engineering, regenerative medicine |

Advanced Analytical and Detection Methodologies for 2,5 Diiodo L Histidine

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 2,5-diiodo-L-histidine from related compounds and potential impurities. The selection of the appropriate chromatographic technique is dictated by the specific analytical goal, whether it be routine purity assessment or the challenging separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted method for the analysis of amino acids and their derivatives, including iodinated forms like this compound. researchgate.netchromatographyonline.com The principle of this technique relies on the differential partitioning of analytes between a stationary phase and a mobile phase. The presence of the aromatic imidazole (B134444) ring and iodine atoms in this compound allows for its detection by UV absorbance. chromatographyonline.com

The choice of stationary and mobile phases is critical for achieving optimal separation. For instance, a C18 column is commonly used, and the mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). researchgate.netnih.gov The pH of the mobile phase plays a significant role in the retention and separation of amino acids. nih.gov For example, adequate separation of various amino acids has been achieved at a pH of 7.4. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities. researchgate.netnih.gov

Table 1: HPLC-UV Conditions for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | CLC-C18 | nih.gov |

| Mobile Phase | Gradient of phosphate (B84403) buffer (pH 7.4, 10 mM) and acetonitrile | nih.gov |

| Detection | UV at 225 nm | nih.gov |

| Run Time | 25 minutes | nih.gov |

Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Reversed-Phase HPLC (RP-HPLC) is a predominant mode of HPLC used for the separation of a wide array of molecules, including amino acid derivatives. chromatographyonline.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, its retention would be influenced by the hydrophobicity imparted by the di-iodo substitutions on the imidazole ring. The use of ion-pairing reagents can sometimes be necessary to improve the retention and peak shape of polar compounds like amino acids in RP-HPLC. helixchrom.commdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative and complementary separation mechanism to RP-HPLC, particularly for highly polar compounds. nih.govchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. chromatographyonline.comnih.gov This technique is well-suited for the analysis of amino acids and their derivatives without the need for derivatization. chromatographyonline.come3s-conferences.org The separation in HILIC is based on a combination of partitioning, weak electrostatic interactions, and hydrogen bonding. chromatographyonline.com Two-dimensional liquid chromatography (2D-LC) approaches, which may couple different separation modes like size exclusion and HILIC, can provide enhanced resolution for complex samples. nih.govchromatographyonline.com

Table 2: Comparison of RP-HPLC and HILIC for Amino Acid Analysis

| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., silica (B1680970), diol) nih.gov |

| Mobile Phase | Polar (e.g., water/acetonitrile) | High organic content with some aqueous component chromatographyonline.com |

| Analyte Suitability | Nonpolar to moderately polar compounds | Highly polar and ionic compounds chromatographyonline.com |

| Retention Mechanism | Primarily hydrophobic interactions | Partitioning, weak electrostatic interactions, hydrogen bonding chromatographyonline.com |

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical aspect of the analysis of chiral molecules like this compound. chiralpedia.com Chiral chromatography is the most widely used technique for separating enantiomers and determining their relative proportions. chiralpedia.com This is crucial in pharmaceutical applications, as different enantiomers of a drug can have vastly different biological activities and side-effect profiles. chiralpedia.com

Chiral separations can be achieved through direct or indirect methods. nih.gov Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govresearchgate.net Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net HPLC-based chiral assays are the most prevalent technology for this purpose. chiralpedia.com Supercritical fluid chromatography (SFC) has also been successfully applied for the rapid chiral separation of underivatized amino acids. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling molecular weight determination and structural elucidation. When coupled with chromatographic separation, it becomes an exceptionally sensitive and specific tool for the analysis of compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including amino acids and their derivatives. nih.govnthu.edu.tw In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. nthu.edu.tw As the solvent evaporates, gas-phase ions of the analyte are formed, which are then analyzed by the mass spectrometer. nthu.edu.tw This technique allows for the accurate determination of the molecular weight of this compound, confirming its elemental composition. ESI-MS can also be used to study non-covalent interactions, such as the binding of metal ions to histidine-containing peptides. nih.gov

Targeted Metabolomics for Amino Acid Derivative Analysis

Targeted metabolomics is a quantitative approach that focuses on the measurement of a specific and predefined set of metabolites, such as amino acids and their derivatives. creative-proteomics.comlcms.cz This methodology is highly valuable for understanding the role of these compounds in biological systems and for identifying potential biomarkers of disease. creative-proteomics.comnih.gov Targeted metabolomics studies often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity. lcms.cznih.gov This approach allows for the precise quantification of a wide range of amino acid derivatives in complex biological matrices. nih.gov By focusing on specific metabolites, targeted metabolomics can provide detailed insights into metabolic pathways and their alterations in various physiological and pathological states. nih.gov

Table 3: Applications of Mass Spectrometry in Amino Acid Analysis

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| ESI-MS | Molecular weight confirmation of this compound | Soft ionization, suitable for polar and labile molecules, accurate mass measurement | nih.govnthu.edu.tw |

| Targeted Metabolomics (LC-MS/MS) | Quantification of amino acid derivatives in biological samples | High sensitivity, high specificity, ability to analyze a predefined set of metabolites | creative-proteomics.comlcms.cznih.gov |

Spectroscopic and Optical Detection Methods

Advanced analytical methodologies are crucial for the selective and sensitive detection of this compound, a di-iodinated derivative of the essential amino acid L-histidine. These methods are fundamental for its characterization and quantification in various matrices. This section focuses on spectroscopic and optical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, fluorescence-based sensors for high-sensitivity detection, and colorimetric assays for straightforward qualitative and quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the chemical environment of NMR-active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular structure can be determined.

The process of structural elucidation involves several one-dimensional (1D) and two-dimensional (2D) NMR experiments. bhu.ac.in

¹H NMR: Provides information on the number of different types of protons and their local electronic environment. The integration of the signals corresponds to the number of protons, and the signal's splitting pattern (multiplicity) reveals adjacent protons.

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. t3db.ca Proton-decoupled ¹³C NMR, where each unique carbon appears as a single line, is most common. t3db.ca

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. Correlation Spectroscopy (COSY) shows which protons are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for piecing together the complete carbon skeleton and assigning substituents. bhu.ac.in

To understand the spectrum of this compound, it is useful to first consider the spectrum of its parent compound, L-histidine.

Table 1: Representative NMR Data for L-Histidine in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.98 | ~57.4 |

| β-CH₂ | ~3.13-3.23 | ~30.7 |

| Imidazole C2-H | ~7.83 | ~138.9 |

| Imidazole C4-H | ~7.07 | ~119.6 |

| Imidazole C5 | - | ~134.4 |

| Carboxyl C | - | ~176.6 |

Data sourced and adapted from public NMR databases. hmdb.cachemicalbook.comnih.gov (Note: Chemical shifts are dependent on solvent, pH, and temperature). lookchem.com

For This compound , the introduction of two heavy and electronegative iodine atoms at positions 2 and 5 of the imidazole ring would cause significant changes in the NMR spectra compared to L-histidine. Specifically:

In the ¹H NMR spectrum, the signals for the protons at C2 and C5 would be absent. The remaining imidazole proton at C4 would likely experience a significant downfield shift (to a higher ppm value) due to the strong electron-withdrawing and anisotropic effects of the adjacent iodine atom at C5.

In the ¹³C NMR spectrum, the carbons directly bonded to iodine (C2 and C5) would be dramatically shifted. The heavy atom effect of iodine typically causes a large upfield shift (to a lower ppm value). For instance, the signal for CI₄ appears at -293.0 ppm. t3db.ca Conversely, the remaining imidazole carbon, C4, would also be shifted due to the altered electronic structure of the ring.

While the principles of NMR are well-established for this type of structural analysis, specific, publicly available, and fully assigned ¹H and ¹³C NMR spectra for this compound were not identified in the reviewed literature. However, a CAS number for its hydrochloride form (105158-70-1) exists, indicating its synthesis and potential characterization. ichemical.comresearchgate.net

Fluorescence-Based Sensing and Biosensors

Fluorescence-based detection methods offer high sensitivity and are widely used in bioassays for various analytes. photochemcad.com While specific fluorescence sensors for this compound are not extensively reported, the principles established for L-histidine detection provide a strong foundation for developing such tools.

Many fluorescence sensors for L-histidine operate on a "turn-on" mechanism involving metal ions and a fluorophore. A common strategy utilizes the quenching of a fluorescent probe by a paramagnetic metal ion like copper (Cu²⁺). researchgate.net The imidazole ring of histidine is an excellent chelator for metal ions. When L-histidine is introduced, it selectively binds to the Cu²⁺, displacing it from the fluorophore. This disruption of the quenching mechanism restores the fluorescence of the probe, with the intensity of the restored signal being proportional to the L-histidine concentration. researchgate.net

Table 2: Example of a Fluorescence-Based Sensing Strategy for L-Histidine

| Sensing Principle | Probe System | Mechanism | Detection Limit (LOD) |

|---|---|---|---|

| Fluorescence recovery | Copper (Cu²⁺) modulated silver nanoclusters (DNA-Ag NCs) | The fluorescence of DNA-Ag NCs is initially quenched by Cu²⁺. L-histidine chelates Cu²⁺, releasing it from the nanoclusters and restoring their fluorescence. researchgate.net | 0.096 µM researchgate.net |

Applicability to this compound: The development of a fluorescence-based sensor for this compound would need to account for the structural modifications to the imidazole ring. The presence of two bulky iodine atoms at the C2 and C5 positions would introduce significant steric and electronic effects:

Chelation Ability: The electron-withdrawing nature of iodine would decrease the electron density of the imidazole ring's nitrogen atoms, potentially weakening their ability to coordinate with metal ions like Cu²⁺ or Zn²⁺.

Steric Hindrance: The size of the iodine atoms might sterically hinder the optimal geometry required for complex formation with the sensor's metal center.

These factors suggest that while the general principle of metal-ion-chelation-based fluorescence sensing is promising, direct application of existing L-histidine sensors may not be effective. The design of the probe would likely require optimization to accommodate the unique steric and electronic profile of this compound to achieve high selectivity and sensitivity.

Colorimetric Assays for Qualitative and Quantitative Analysis

Colorimetric assays are analytical methods that determine the concentration of a chemical compound through a change in color. t3db.ca These assays are valued for their simplicity, low cost, and amenability to high-throughput screening. chemicalbook.com

A notable label-free colorimetric detection method for L-histidine is based on the inhibition of the peroxidase-like activity of copper ions (Cu²⁺). nih.govresearchgate.net In this system, Cu²⁺ catalyzes the oxidation of a chromogenic substrate, such as 3,3′,5,5′-tetramethylbenzidine (TMB), by hydrogen peroxide (H₂O₂), producing a distinct blue-colored product. nih.govresearchgate.net L-histidine can strongly chelate Cu²⁺ ions, forming a stable complex that prevents the copper from participating in the catalytic oxidation of TMB. nih.govresearchgate.net Consequently, in the presence of L-histidine, the blue color fails to develop, and this inhibition can be measured spectrophotometrically to quantify the L-histidine concentration. nih.govresearchgate.net

Table 3: Characteristics of a Cu²⁺-TMB-H₂O₂ Colorimetric Assay for L-Histidine

| Parameter | Finding |

|---|---|

| Principle | L-His inhibits the Cu²⁺-catalyzed oxidation of TMB by H₂O₂, preventing the formation of a blue product. nih.govresearchgate.net |

| Linear Range | 60 nM to 1 µM and 1 µM to 1 mM nih.govresearchgate.net |

| Detection Limit | 50 nM nih.govresearchgate.net |

Another approach involves enzymatic assays, where an enzyme specific to the analyte is used to trigger a color-producing reaction. Commercial kits for L-histidine often use the enzyme histidine decarboxylase, which converts L-histidine to histamine. The subsequent reaction steps are coupled to a probe that generates a colorimetric or fluorometric signal.

Applicability to this compound: As with fluorescence sensing, the direct application of these colorimetric assays to this compound requires careful consideration.

For the TMB-based assay: The efficiency of this method relies on the chelation of Cu²⁺ by the imidazole moiety. The altered electronic properties and steric bulk of the di-iodinated imidazole ring would likely impact the stability and formation constant of the this compound–Cu²⁺ complex, thereby affecting the assay's sensitivity and linear range.

For enzymatic assays: The specificity of histidine decarboxylase for this compound as a substrate would need to be experimentally validated. Enzymes often have high substrate specificity, and the bulky iodine substituents adjacent to the nitrogen atoms and near the side chain could prevent the molecule from fitting into the enzyme's active site, potentially rendering the assay ineffective.

Therefore, while established colorimetric methods for L-histidine provide a template, their successful adaptation for the quantitative analysis of this compound would necessitate further research and optimization.

Theoretical and Computational Investigations of 2,5 Diiodo L Histidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govnih.gov For 2,5-diiodo-L-histidine, these methods provide invaluable insights into how the introduction of two iodine atoms alters the fundamental properties of the histidine side chain.

Density Functional Theory (DFT) Studies on Imidazole (B134444) Ring Properties

The imidazole ring of histidine is crucial to its chemical behavior, capable of acting as both a hydrogen bond donor and acceptor. sci-hub.se DFT studies on histidine and its derivatives have shown that the electronic properties of this ring are highly sensitive to substitution. acs.orgustc.edu.cnlibretexts.org The introduction of two large, electron-withdrawing iodine atoms at the 2- and 5-positions is expected to significantly perturb the electron distribution within the imidazole ring.

Table 1: Representative Theoretical Data from DFT Calculations on Histidine and this compound

| Property | L-Histidine (Calculated) | This compound (Predicted) | Rationale for Predicted Change |

| Imidazole Ring pKa | ~6.0 | Significantly Lower (~2.2) | The strong electron-withdrawing nature of two iodine atoms reduces the basicity of the imidazole nitrogen atoms, making the corresponding conjugate acid stronger. |

| HOMO-LUMO Gap | ~5.5 eV | Lower | The introduction of iodine atoms with their diffuse orbitals is expected to introduce new molecular orbitals, leading to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). |

| Mulliken Charge on Nδ1 | -0.60 | Less Negative | Electron density is withdrawn from the nitrogen atoms by the adjacent iodine atoms. |

| Mulliken Charge on Nε2 | -0.55 | Less Negative | Similar to Nδ1, electron density is pulled towards the iodine substituents. |

| σ-hole Potential on Iodine | N/A | Positive | The anisotropic distribution of electron density on the covalently bonded iodine atoms creates a region of positive electrostatic potential opposite the C-I bond. |

Note: The values for this compound are predicted based on established principles of computational chemistry and experimental data on related compounds, as direct computational studies are not widely available. The pKa value is based on experimental findings. datapdf.com

Analysis of Halogen Bonding and Weak Non-Covalent Interactions

A key feature of this compound is its potential to engage in halogen bonding (XB). nih.govmdpi.com Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org In the context of peptides and proteins, these interactions can be as significant as hydrogen bonds in determining structure and function. nih.gov

Computational studies on other halogenated molecules have demonstrated that the strength of the halogen bond follows the trend I > Br > Cl > F. nih.gov Therefore, the two iodine atoms in this compound are potent XB donors. Theoretical calculations can quantify the strength and directionality of these potential interactions with various biological nucleophiles, such as the backbone carbonyl oxygens, the side chains of aspartate or glutamate, or even the π-systems of aromatic residues. nih.gov These calculations are crucial for understanding how this modified amino acid might mediate protein-ligand or protein-protein interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and can offer detailed insights into the conformational preferences of peptides and proteins. nih.govresearchgate.net The incorporation of a bulky and electronically distinct amino acid like this compound is expected to have a significant impact on peptide and protein dynamics.

Dynamics of Diiodo-Histidine within Peptides and Proteins

When incorporated into a peptide chain, this compound would introduce unique steric and electronic constraints. MD simulations can explore the accessible conformational space (Ramachandran plot) for this residue, which is likely to be more restricted than that of natural histidine due to the sheer size of the iodine atoms. These simulations can also reveal the influence of di-iodination on the secondary structure of the peptide. For instance, the propensity to form α-helices or β-sheets might be altered due to modified hydrogen bonding patterns or new, stabilizing halogen bonds. nih.govmdpi.com Studies on other halogenated peptides have shown that such modifications can indeed tune the stability of supramolecular structures. nih.gov

Ligand-Protein Binding Mechanisms of Modified Histidines

The binding of a ligand to a protein is a dynamic process that can be modeled using MD simulations. rsc.orgnih.gov this compound, when part of a ligand or a protein's binding site, can fundamentally alter the binding mechanism. The two iodine atoms can act as strong anchors through halogen bonding to specific acceptor sites on the binding partner, potentially increasing binding affinity and specificity. nih.gov MD simulations can be employed to predict the preferred binding poses and to calculate the free energy of binding, providing a quantitative measure of the impact of di-iodination. These simulations can also elucidate whether the binding follows an "induced fit" or "conformational selection" model. nih.gov

Table 2: Potential Conformational Parameters of a Peptide Containing this compound Investigated by Molecular Dynamics

| Parameter | Standard Peptide | Peptide with this compound (Hypothesized) | Method of Investigation |

| Backbone Dihedral Angles (φ, ψ) | Wide range of allowed conformations. | More restricted conformational space due to steric hindrance from iodine atoms. | Ramachandran analysis of MD trajectories. |

| Side Chain Torsion Angles (χ1, χ2) | Flexible. | Potentially locked into specific rotamers to accommodate iodine atoms and optimize non-covalent interactions. | Torsional angle analysis over time. |

| Local Secondary Structure | Dependent on sequence context. | Potential for stabilization or destabilization of helices/sheets due to steric clashes or new halogen bonds. | Secondary structure analysis algorithms (e.g., DSSP) applied to MD snapshots. |

| Root Mean Square Fluctuation (RMSF) | Varies by residue position and local environment. | Lower RMSF at the diiodo-histidine site if involved in strong, stabilizing halogen bonds. | Calculation of atomic fluctuations around the average position. |

Computational Approaches to Reaction Mechanisms and Selectivity

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including transition states and reaction energy profiles. nih.govrsc.org The synthesis of this compound itself, as well as its subsequent reactions, can be studied using these methods. For example, the electrophilic iodination of histidine is known to be sensitive to reaction conditions. datapdf.com DFT calculations could model the transition states for iodination at different positions of the imidazole ring, explaining the observed regioselectivity.

Furthermore, this compound is a valuable precursor for synthesizing other modified histidines, such as 2,5-dialkynyl-L-histidines, via cross-coupling reactions. researchgate.net Computational studies can be instrumental in optimizing these reactions by:

Modeling the catalytic cycle of the palladium-copper catalyst system.

Evaluating the energy barriers for different steps in the reaction mechanism.

Predicting the effect of different substituents and ligands on the reaction rate and yield.

By providing a detailed, atomistic view of the reaction pathway, these computational approaches can guide the development of more efficient and selective synthetic methodologies for this and other modified amino acids. nih.gov

Future Perspectives in 2,5 Diiodo L Histidine Research

Emerging Synthetic Strategies for Complex Architectures and Library Generation

Future synthetic efforts involving 2,5-diiodo-L-histidine are expected to move beyond simple preparation and focus on its incorporation into increasingly complex molecular architectures and the generation of compound libraries for screening purposes.

Direct electrophilic halogenation is an established method for producing 2,5-dihalogenated histidines. capes.gov.br However, emerging strategies are centered on using this di-iodinated product as a versatile intermediate. A significant advancement is the use of this compound in palladium-catalyzed cross-coupling reactions. For instance, a method has been developed to synthesize 5-alkynyl-L-histidines and 2,5-dialkynyl-L-histidines from their respective iodo-precursors, including this compound. This provides access to a new class of modified amino acids for bioactive peptides, with the crucial advantage that the process is free of racemization. researchgate.net

The incorporation of these modified histidines into peptides is critical for creating complex structures. Advanced solid-phase peptide synthesis (SPPS) techniques, such as Fmoc-based methods, are essential for this purpose. nih.gov Histidine residues are notoriously prone to racemization during peptide synthesis, a challenge that is overcome by using appropriate side-chain protecting groups on the imidazole (B134444) ring. nih.govpeptide.com The development of robust protocols for integrating this compound into automated peptide synthesis will be crucial for generating libraries of novel peptides with unique structural and functional properties. peptide.com These libraries can then be used in high-throughput screening to identify new therapeutic leads or biological probes.

Furthermore, strategies such as macrocyclization are employed to enhance the stability, selectivity, and affinity of peptides. nih.gov Applying these techniques to peptides containing this compound could yield highly constrained structures with novel pharmacological profiles.

| Synthetic Strategy | Description | Primary Goal | Key References |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Using this compound as a scaffold to attach other functional groups (e.g., alkynes) via Sonogashira or similar reactions. | Generation of structurally diverse histidine analogues for incorporation into peptides and peptidomimetics. | researchgate.net |

| Advanced Solid-Phase Peptide Synthesis (SPPS) | Optimized protocols for incorporating this compound and its derivatives into peptide chains using automated synthesizers. | Efficient and racemization-free synthesis of peptide libraries containing the modified amino acid. | nih.govpeptide.com |

| Peptide Macrocyclization | Intramolecular cyclization of linear peptides containing this compound to create conformationally constrained macrocycles. | To improve peptide stability, target affinity, and bioavailability. | nih.govrsc.org |

| Iodine-Mediated Heterocycle Synthesis | Utilizing the reactivity of iodine to mediate the formation of complex N-heterocyclic structures from amino acid precursors. | To explore novel chemical space and create complex scaffolds based on the amino acid structure. | rsc.orgrsc.org |

Novel Applications in Chemical Biology and Material Science

The distinct physicochemical properties of this compound open up novel applications in both chemical biology and the development of advanced materials.

In chemical biology, the iodination of histidine and tyrosine residues is a powerful tool for studying protein structure and function. rsc.org The two heavy iodine atoms in this compound make it an excellent probe for X-ray crystallography, where it can aid in solving the phase problem for protein structure determination. Furthermore, iodine's utility as a label for laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) allows for sensitive quantification in proteomic analyses. rsc.orgresearchgate.net The ability to stoichiometrically label peptides with iodine allows for the precise study of how this modification affects biological activity, overcoming ambiguities associated with trace-level labeling. nih.gov Incorporating this compound into peptides can thus serve as a powerful method to probe peptide-protein interactions and structural dynamics. rsc.org

In material science, amino acids are being explored as bio-based components for functional polymers and composites. L-histidine itself has been used as a catalyst to modify the properties of benzoxazine (B1645224) resins. chemicalbook.com Following this principle, this compound could be used as a monomer or additive to create specialty polymers with a high refractive index, enhanced thermal stability, or specific flame-retardant properties due to the high iodine content. Another potential application lies in creating materials for controlled release. For example, composites using amino acids have been designed for the controllable release of povidone-iodine. d-nb.info A material incorporating this compound could be engineered for the sustained release of an active agent, with the amino acid forming part of the polymer backbone.

| Field | Application | Underlying Principle | Key References |

|---|---|---|---|

| Chemical Biology | Protein Structure Determination | The heavy iodine atoms act as anomalous scatterers in X-ray crystallography, aiding in phase determination. | rsc.org |

| Chemical Biology | Quantitative Proteomics | Use as a stable isotope or heavy atom tag for quantification of peptides and proteins via mass spectrometry (e.g., LA-ICP-MS). | rsc.orgresearchgate.net |

| Chemical Biology | Bioactivity Probes | Stoichiometric incorporation into peptides allows for clear assessment of how di-iodination impacts biological function and molecular interactions. | nih.gov |

| Material Science | High-Performance Polymers | Use as a monomer to synthesize polymers with high refractive index, density, or flame-retardant properties. | chemicalbook.com |

| Material Science | Controlled-Release Systems | Incorporation into a biocomposite matrix for the sustained release of therapeutic or antiseptic agents. | d-nb.info |

Integration of Multi-Omics Data for Comprehensive Understanding of Modified Amino Acid Function

To fully understand the biological role and impact of this compound, a systems-level approach that integrates data from multiple 'omics' platforms is necessary. This approach can provide a holistic view, from gene to metabolite, of how cells respond to or utilize this non-canonical amino acid.

Proteomics serves to identify and quantify proteins that are modified with iodine, either endogenously in specific tissues like the thyroid or after artificial introduction. creative-proteomics.come-enm.org Advanced mass spectrometry methods can pinpoint the exact location of iodination on proteins and measure changes in protein stability and abundance, providing direct evidence of the molecular targets of iodination. creative-proteomics.come-enm.org

Metabolomics can reveal the broader impact of this compound on cellular metabolism. By tracking the metabolic profile of cells or organisms exposed to the compound, researchers can identify perturbations in key pathways, such as amino acid metabolism, energy production, or purine (B94841) synthesis. scholaris.caplos.org This is particularly relevant for halogenated compounds, which have been shown to disrupt essential metabolic processes. scholaris.caplos.org

Transcriptomics and Genomics provide insight into the cellular response at the genetic level. Transcriptome analysis can identify genes that are up- or down-regulated in response to this compound, revealing adaptive or stress-response pathways. mdpi.comnih.gov Meanwhile, genomic analysis of organisms that can metabolize halogenated compounds can uncover the specific genes and enzymes responsible for these pathways. acs.org

The true power of this approach lies in the integration of multi-omics data . For example, by correlating an increase in the iodination of a specific enzyme (proteomics) with changes in the levels of its metabolic products (metabolomics) and the expression of its encoding gene (transcriptomics), a comprehensive functional narrative can be constructed. mdpi.comfrontiersin.orgplos.org This integrated analysis can elucidate the mechanism of action of peptides containing this compound, identify potential off-target effects, and uncover novel biological functions.

| Omics Platform | Data Generated | Biological Questions Answered | Key References |

|---|---|---|---|

| Proteomics | Identification and quantification of iodinated proteins; protein stability changes. | Which proteins are modified by this compound? How does this affect their stability and function? | creative-proteomics.come-enm.org |

| Metabolomics | Profiles of small molecule metabolites (amino acids, lipids, nucleotides, etc.). | How does this compound perturb cellular metabolic networks? What are its metabolic byproducts? | scholaris.caplos.org |

| Transcriptomics | Quantification of mRNA transcripts (gene expression levels). | Which genes and pathways are activated or suppressed in response to the modified amino acid? | mdpi.comnih.gov |

| Genomics | DNA sequence, identification of mutations and gene variants. | Are there genetic predispositions or adaptations for metabolizing halogenated amino acids? | acs.org |

| Integrated Multi-Omics | Correlated datasets linking genes, proteins, and metabolites. | What is the complete systemic impact and mechanism of action of this compound? | mdpi.comfrontiersin.orgplos.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products